molecular formula C22H22ClNO4S B11420200 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11420200
M. Wt: 431.9 g/mol
InChI Key: KFZFTBCMUOORTR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorobenzyl group, a dioxidotetrahydrothiophenyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with a suitable nucleophile.

    Formation of the Dioxidotetrahydrothiophenyl Group: This can be synthesized through oxidation reactions of tetrahydrothiophene derivatives.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while hydrolysis may produce carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran moiety.

    N-(4-chlorobenzyl)-N-(tetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: Lacks the dioxidotetrahydrothiophenyl group.

    N-(benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: Lacks the chlorine atom on the benzyl group.

Uniqueness

The uniqueness of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C22H22ClNO4S

Molecular Weight

431.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C22H22ClNO4S/c1-15-2-7-21-20(10-15)17(13-28-21)11-22(25)24(19-8-9-29(26,27)14-19)12-16-3-5-18(23)6-4-16/h2-7,10,13,19H,8-9,11-12,14H2,1H3

InChI Key

KFZFTBCMUOORTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4

Origin of Product

United States

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